molecular formula C15H15NO3S B8339511 Racemic methyl 5-hydroxy-5-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Racemic methyl 5-hydroxy-5-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B8339511
M. Wt: 289.4 g/mol
InChI Key: ALVIVUJKRNLGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemic methyl 5-hydroxy-5-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

methyl 5-hydroxy-5-(1,3-thiazol-2-yl)-7,8-dihydro-6H-naphthalene-1-carboxylate

InChI

InChI=1S/C15H15NO3S/c1-19-13(17)11-4-2-6-12-10(11)5-3-7-15(12,18)14-16-8-9-20-14/h2,4,6,8-9,18H,3,5,7H2,1H3

InChI Key

ALVIVUJKRNLGJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC(C2=CC=C1)(C3=NC=CS3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried, N2-purged flask was added isopropyl magnesium chloride lithium chloride complex (7.91 mL, 10.3 mmol) and THF (18.4 mL) and the solution was cooled to 0° C. A solution of thiazole (0.813 g, 9.55 mmol) in THF (9.18 mL) was then added, and the reaction was stirred for 45 min at 0° C., and then cooled to −10° C. A solution of methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.5 g, 7.34 mmol) in THF (9.18 mL) was then added, after which the reaction was allowed to warm to rt over a period of 4 h. MeOH (5 mL) was then added and the reaction was partitioned between water (50 mL) and EtOAc (50 mL). The aqueous phase was extracted with EtOAc (2×50 mL), then the combined organic phases were dried (MgSO4), filtered and concentrated. The product was purified by silica gel chromatography using a gradient solvent system of 0-70% EtOAc/DCM. The product-containing fractions were collected and concentrated to give racemic methyl 5-hydroxy-5-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxylate as a yellow oil. The enantiomers were resolved by chiral SFC using a Chiral Technology AY-H 2.1×25 cm, 5 uM column, eluting with 20%-50% MeOH+0.25% dimethyl ethylamine/CO2. At a flow rate of 70 mL/min, the two enantiomers eluted at 2.38 min and 2.79 min.
Quantity
0.813 g
Type
reactant
Reaction Step One
Name
Quantity
9.18 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.18 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
18.4 mL
Type
solvent
Reaction Step Four

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